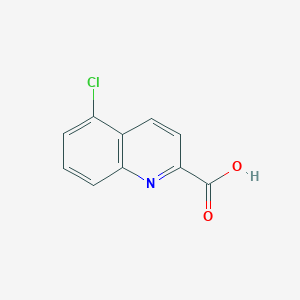![molecular formula C16H13N3OS B2648368 4-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide CAS No. 439112-20-6](/img/structure/B2648368.png)
4-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide is a complex organic compound . The molecule contains a total of 36 bonds, including 23 non-H bonds, 18 multiple bonds, 3 rotatable bonds, 1 double bond, and 17 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings, 1 secondary aromatic amide, 1 Thiophene, and 1 Pyrimidine .
Molecular Structure Analysis
The molecular structure of 4-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide is quite complex. It contains a total of 34 atoms; 13 Hydrogen atoms, 16 Carbon atoms, 3 Nitrogen atoms, 1 Oxygen atom, and 1 Sulfur atom . The molecule also contains a variety of different types of bonds and functional groups, including aromatic bonds, a secondary amide, a thiophene ring, and a pyrimidine ring .Scientific Research Applications
Anticancer Applications
One notable application is in the field of cancer therapy. The compound MGCD0103, an isotype-selective histone deacetylase (HDAC) inhibitor, selectively inhibits HDACs 1-3 and 11, showing promise as an anticancer drug. It blocks cancer cell proliferation, induces histone acetylation, p21 protein expression, cell-cycle arrest, and apoptosis, and has significant antitumor activity in vivo, highlighting its potential as an effective treatment for various cancers (Zhou et al., 2008).
Antibacterial Activity
Research has also demonstrated the antibacterial efficacy of novel 4-{4-(methylamino)thieno[3,2-d]pyrimidin-2-yl}benzohydrazide derivatives. These compounds exhibit high activity against common bacterial strains such as Escherichia coli, Pseudomonas, Staphylococcus aureus, and Bacillus, suggesting their potential use in developing new antibacterial agents (Giri et al., 2017).
Synthesis of Novel Compounds
Another area of application is in the synthesis of novel chemical entities. For instance, thieno[2,3-d]pyrimidin-4(3H)-ones, an important pharmacophore, were synthesized via a green approach through a catalytic four-component reaction. This method highlights a step-economical and environmentally friendly way to produce pharmacologically relevant compounds (Shi et al., 2018).
Potential Bioactive Compounds
Furthermore, research has focused on synthesizing and evaluating compounds for their anticancer activity. Spiro[pyrazolo[4,3-d]pyrimidin]-7'(1'H)-ones and spiro[benzo[4,5]thieno[2,3-d]pyrimidine-2,3'-indoline]-2',4(3H)-dione derivatives have been developed, with some showing promising anti-proliferative properties against cancer cell lines, indicating their potential as anticancer agents (Ismail et al., 2017).
properties
IUPAC Name |
4-methyl-N-(4-thiophen-2-ylpyrimidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-11-4-6-12(7-5-11)15(20)19-16-17-9-8-13(18-16)14-3-2-10-21-14/h2-10H,1H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTGLNWXLAYOKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Nitro-N-[6-nitro-8-(trifluoromethyl)quinolin-5-yl]-8-(trifluoromethyl)quinolin-5-amine](/img/structure/B2648286.png)
![N-(1-Cyanocyclohexyl)-2-[[1-(difluoromethyl)imidazol-2-yl]methyl-methylamino]propanamide](/img/structure/B2648291.png)
![8-(3-((4-methoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2648292.png)
![1-(5-chloro-2-methylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2648293.png)

![3-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2648296.png)



![N-[(2,5-dibromophenyl)methyl]but-2-ynamide](/img/structure/B2648304.png)
![[1-[(2-Fluoro-5-methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2648305.png)
![4'-Cyano[1,1'-biphenyl]-4-yl acetate](/img/structure/B2648306.png)
![3-(4-methoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2648307.png)
![N1-(2-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2648308.png)